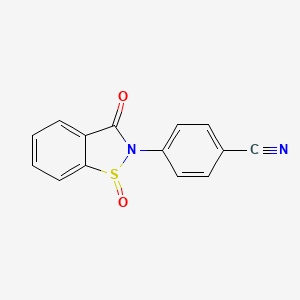
4-(1,3-Dioxo-1,3-dihydro-2H-1lambda~4~,2-benzothiazol-2-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-Dioxo-1,3-dihydro-2H-1lambda~4~,2-benzothiazol-2-yl)benzonitrile is a complex organic compound that features a benzothiazole core structure Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxo-1,3-dihydro-2H-1lambda~4~,2-benzothiazol-2-yl)benzonitrile typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde under oxidative conditions. One common method involves using iodine as a catalyst in dimethylformamide (DMF) to facilitate the reaction . Another approach employs microwave-assisted synthesis in an ionic liquid medium, which can enhance reaction rates and yields .
Industrial Production Methods
Industrial production of benzothiazole derivatives often utilizes continuous flow reactors to maintain optimal reaction conditions and improve scalability. The use of green chemistry principles, such as employing recyclable catalysts and minimizing solvent use, is increasingly common in industrial settings .
化学反応の分析
Types of Reactions
4-(1,3-Dioxo-1,3-dihydro-2H-1lambda~4~,2-benzothiazol-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are frequently used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
科学的研究の応用
4-(1,3-Dioxo-1,3-dihydro-2H-1lambda~4~,2-benzothiazol-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the production of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 4-(1,3-Dioxo-1,3-dihydro-2H-1lambda~4~,2-benzothiazol-2-yl)benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
類似化合物との比較
Similar Compounds
Benzothiazole: The parent compound, which lacks the nitrile and dioxo groups.
Benzothiadiazine: A related compound with a similar core structure but different functional groups.
Benzoxazole: Another heterocyclic compound with an oxygen atom in place of sulfur.
Uniqueness
4-(1,3-Dioxo-1,3-dihydro-2H-1lambda~4~,2-benzothiazol-2-yl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
90687-60-8 |
|---|---|
分子式 |
C14H8N2O2S |
分子量 |
268.29 g/mol |
IUPAC名 |
4-(1,3-dioxo-1,2-benzothiazol-2-yl)benzonitrile |
InChI |
InChI=1S/C14H8N2O2S/c15-9-10-5-7-11(8-6-10)16-14(17)12-3-1-2-4-13(12)19(16)18/h1-8H |
InChIキー |
QQYNZCJHWYEQRD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(S2=O)C3=CC=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


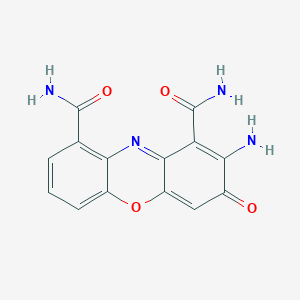
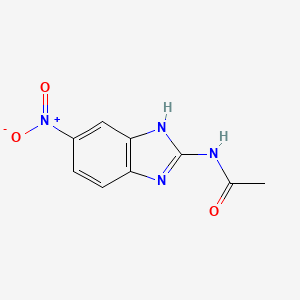
![Methyl [3-(acetyloxy)-2,2,4-trimethylcyclopentyl]acetate](/img/structure/B14353249.png)
![5-[2-(Methylamino)ethoxy]-7H-benzo[C]fluoren-7-OL](/img/structure/B14353254.png)
![8-Chloro-10-[2-(dimethylamino)ethyl]-10H-phenothiazin-3-OL](/img/structure/B14353259.png)
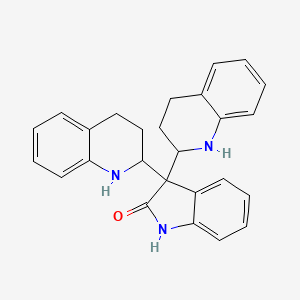
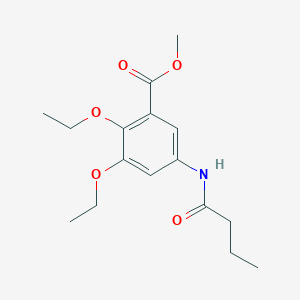
![Phenol, 2-[[(2,5-dimethoxyphenyl)imino]methyl]-4-nitro-](/img/structure/B14353288.png)
![1-[4-(Dichloromethyl)phenyl]ethan-1-one](/img/structure/B14353293.png)

![{[(2,2-Diethoxyethyl)sulfanyl]methyl}benzene](/img/structure/B14353300.png)
![2-[(4-Fluorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14353304.png)
![N-[3-(Methylamino)phenyl]-2-phenylacetamide](/img/structure/B14353306.png)
![Benzoic acid, 4-[(1-phenyl-1H-tetrazol-5-yl)oxy]-, methyl ester](/img/structure/B14353319.png)
